ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
Description
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate is a quinoline derivative characterized by:
- Quinoline core: A heterocyclic aromatic system.
- Substituents: Position 2: 4-Methylphenyl group. Position 4: Methoxy group substituted with a carbamoyl linker to a 1,3-benzodioxol-5-yl moiety. Position 6: Ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-3-33-28(32)19-8-10-22-21(12-19)25(14-23(30-22)18-6-4-17(2)5-7-18)34-15-27(31)29-20-9-11-24-26(13-20)36-16-35-24/h4-14H,3,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQXPNHUQTWVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzodioxole moiety, and the esterification process. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of suitable catalysts
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares the target compound with analogous quinoline derivatives:
Key Observations:
Position 4 Variability : The target compound uniquely features a carbamoyl-methoxy-benzodioxol group at position 4, distinguishing it from simpler methoxy () or hydroxy () substituents in analogs.
Benzodioxol Integration : Only the target compound and the 2-(1,3-benzodioxol-5-yl) derivative incorporate a benzodioxol ring, but their attachment points differ (position 2 vs. position 4).
Ester vs. Carboxylic Acid : The ethyl carboxylate at position 6 in the target compound contrasts with carboxylic acid derivatives (e.g., ), which may influence solubility and bioavailability.
Reactivity Insights:
Biological Activity
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups that contribute to its biological activity:
- Benzodioxole moiety : Known for its pharmacological properties.
- Quinoline structure : Associated with various biological activities, including antimicrobial and anticancer effects.
- Carbamoyl and methoxy groups : These modifications can influence the compound's solubility and interaction with biological targets.
The mechanism of action of this compound involves interactions with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Studies have reported notable antifungal effects against common pathogens.
Anticancer Properties
The quinoline derivatives are often studied for their anticancer potential. This compound may inhibit cancer cell proliferation through:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Benzodioxole moiety | Enhances antimicrobial activity |
| Quinoline ring | Contributes to anticancer properties |
| Carbamoyl group | Increases binding affinity to target enzymes |
Case Studies
- Antimicrobial Screening : A study screened various derivatives of quinoline compounds, revealing that those with a benzodioxole moiety exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro studies demonstrated that the compound could reduce the viability of breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential avenues include:
- In Vivo Studies : To assess the therapeutic potential in animal models.
- Target Identification : To clarify specific molecular targets involved in its action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
